

Comparative Analysis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and Established Antimicrobial Agents

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide

Cat. No.: B063938

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Disclaimer: As of December 2025, a comprehensive search of published scientific literature did not yield any specific studies evaluating the antimicrobial activity of **2-(4-Methylpiperazin-1-yl)ethanethioamide**. Therefore, a direct comparison of its performance against established antimicrobial agents based on experimental data is not possible at this time.

This guide provides a comparative overview of the antimicrobial potential of structurally related piperazine derivatives against various pathogens, drawing from available research. This information may offer insights into the potential activity of **2-(4-Methylpiperazin-1-yl)ethanethioamide** and serve as a resource for future research in this area.

Antimicrobial Activity of Structurally Related Piperazine Derivatives

The piperazine nucleus is a common scaffold in many compounds with a wide range of pharmacological activities, including antimicrobial effects.^[1] Research into various piperazine derivatives has shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Piperazine-Thioamide and Thio-derivatives

While data on the specific ethanethioamide derivative is unavailable, studies on other piperazine-containing thio-derivatives, such as thiosemicarbazides and dithiocarbamates, indicate that the inclusion of a sulfur-containing moiety can contribute to antimicrobial activity. For instance, novel thiosemicarbazides bearing a piperidine moiety have been synthesized and investigated for their antibacterial and antifungal activities.^[2] Similarly, piperazine dithiocarbamate derivatives have been synthesized and shown to possess antimicrobial properties.^[3]

Piperazine-Acetamide Derivatives

A number of studies have focused on piperazine-acetamide derivatives. For example, a series of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against pathogenic bacterial and fungal strains.^[4]

The following table summarizes the antimicrobial activity of some reported piperazine derivatives from the literature. It is important to note that these are not direct comparisons with **2-(4-Methylpiperazin-1-yl)ethanethioamide** but provide a context for the potential efficacy of this class of compounds.

Data Presentation: Antimicrobial Activity of Piperazine Derivatives

Compound Class	Derivative Example	Test Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)	Source
Piperazine-Thiadiazole	N,N'-disubstituted piperazine conjugated with 1,3,4-thiadiazole	E. coli	Significant Activity	-	-	[5]
Piperazine-Thiadiazole	N,N'-disubstituted piperazine conjugated with 1,3,4-thiadiazole	S. aureus	Weak Activity	-	-	[5]
Piperazine Dithiocarbamate	Thiazole-containing dithiocarbamic acid ester	E. faecalis (ATCC 51922)	Moderate Activity	-	-	[3]
Piperazine Dithiocarbamate	Thiazole-containing dithiocarbamic acid ester	P. aeruginosa (ATCC 27853)	Moderate Activity	-	-	[3]
Piperazine-Acetamide	N-(benzhydrylthiazol-2-yl)-2-(piperidin-1-yl)	C. albicans (ATCC-22019)	More effective than against bacteria	-	-	

acetamide
derivative

Piperazine- Acetamide	N- (benzhydry l/thiazol-2- yl)-2- (piperidin- 1-yl) acetamide derivative	P. aeruginosa	62.5	Streptomy cin	125
Piperazine- Acetamide	N- (benzhydry l/thiazol-2- yl)-2- (piperidin- 1-yl) acetamide derivative	S. aureus	Similar to Streptomy cin	Streptomy cin	-

Experimental Protocols

The following are generalized experimental protocols for determining the antimicrobial activity of novel compounds, based on methodologies cited in the literature for piperazine derivatives.

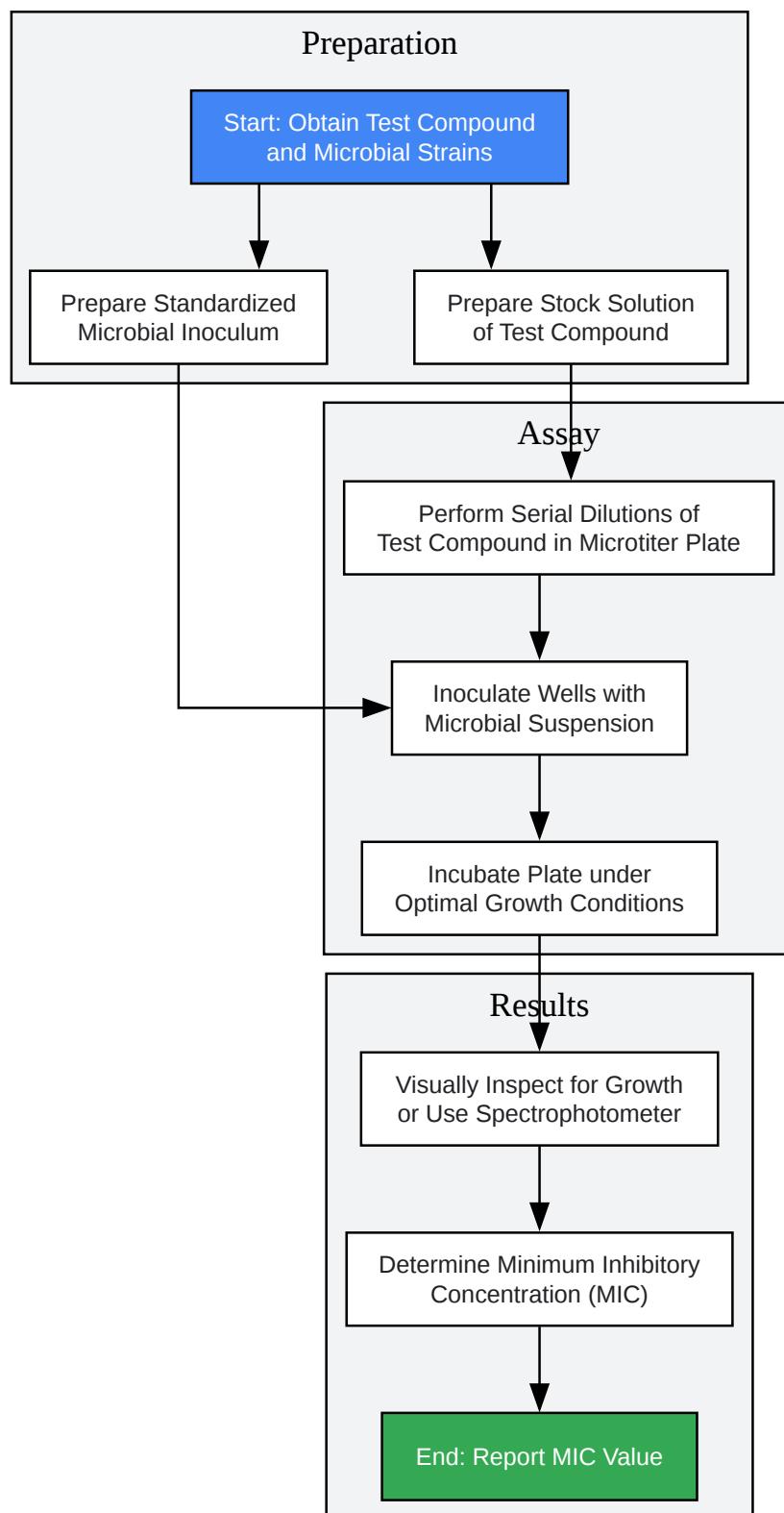
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

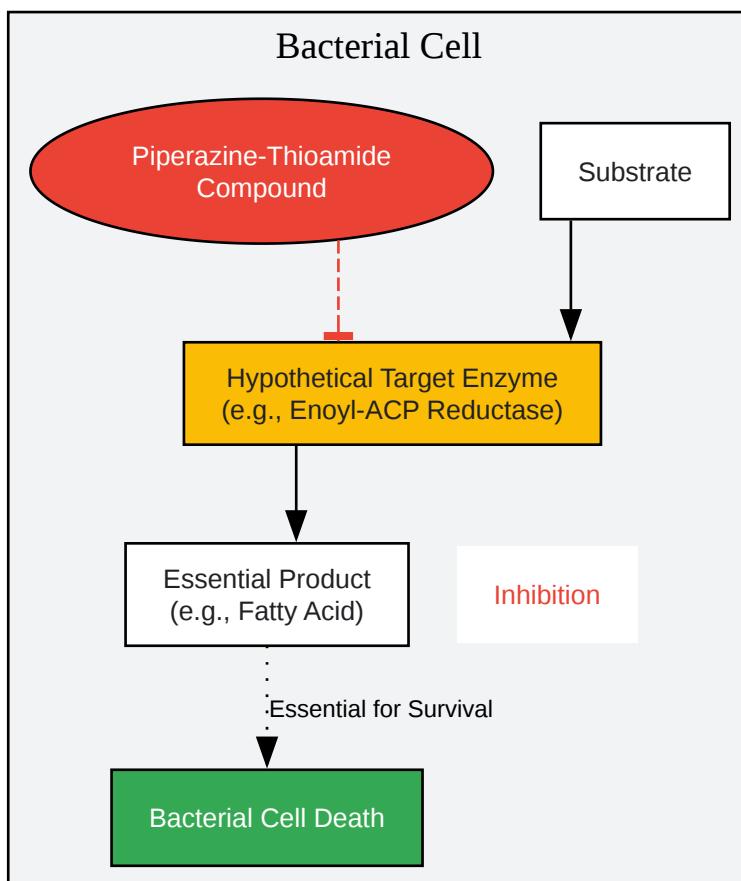
- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known concentration of colony-forming units (CFU/mL).
- Serial Dilution of Test Compound: The test compound is serially diluted in a multi-well microtiter plate containing a growth medium.

- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.



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Caption: Hypothetical mechanism of action for a piperazine-thioamide antimicrobial agent.

Conclusion

While there is a lack of specific experimental data on the antimicrobial properties of **2-(4-Methylpiperazin-1-yl)ethanethioamide**, the broader class of piperazine derivatives has demonstrated significant potential as antimicrobial agents. The available literature suggests that compounds containing a piperazine scaffold are active against a range of bacterial and fungal pathogens. Further research, including *in vitro* and *in vivo* studies, is necessary to elucidate the specific antimicrobial profile and mechanism of action of **2-(4-Methylpiperazin-1-yl)ethanethioamide** and to determine its potential as a therapeutic agent. The experimental

protocols and comparative data from related compounds presented in this guide can serve as a foundation for such future investigations.

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